2'-Deoxyxanthosine

Beschreibung

BenchChem offers high-quality 2'-Deoxyxanthosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyxanthosine including the price, delivery time, and more detailed information at info@benchchem.com.

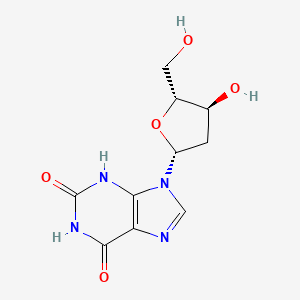

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZHXBSLFDVKM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183285 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-22-7 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Architecture of 2'-Deoxyxanthosine

An In-Depth Technical Guide to the Core Structure and Utility of 2'-Deoxyxanthosine

Abstract: 2'-Deoxyxanthosine (dX), a purine deoxynucleoside, is a critical molecule at the intersection of DNA damage, mutagenesis, and cellular repair. Arising from the oxidative deamination of 2'-deoxyguanosine, its presence in the genome is a significant event with implications for a range of pathological conditions, including cancer. This technical guide provides a comprehensive exploration of the structure, physicochemical properties, and biological significance of 2'-Deoxyxanthosine. It is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective grounded in established scientific literature and field-proven methodologies.

2'-Deoxyxanthosine is fundamentally composed of two covalently linked components: a xanthine nucleobase and a 2-deoxyribose sugar moiety. This structure positions it as a nucleoside analog, similar to the canonical building blocks of DNA, yet with distinct properties that alter its biological function.[1]

The Xanthine Heterocycle

Xanthine (3,7-dihydro-purine-2,6-dione) is a purine base. Its bicyclic structure, comprising a pyrimidine ring fused to an imidazole ring, is central to its chemical behavior. Unlike guanine, which possesses an amino group at the C2 position, xanthine has a carbonyl group at this position. This seemingly minor change has profound consequences for its base-pairing potential and recognition by cellular machinery.

The 2-Deoxyribose Sugar

The sugar component is 2-deoxy-D-ribose, the defining sugar of deoxyribonucleic acid. The critical feature is the absence of a hydroxyl group at the 2' ("two-prime") position of the pentose ring. This lack of the 2'-hydroxyl group significantly increases the stability of DNA compared to RNA. The connection between the sugar and the base is a β-N9-glycosidic bond, which links the anomeric carbon (C1') of the deoxyribose to the N9 nitrogen of the xanthine base.

Caption: Formation and mutagenic consequence of dX.

Cellular Repair

Cells possess mechanisms to counteract such damage. The primary defense against dX is the Base Excision Repair (BER) pathway. [2]Specific DNA glycosylases can recognize the dX lesion when it is paired with cytosine, excise the incorrect base, and initiate a process to restore the original guanine. [2][3]

Synthesis and Purification Workflow

The study of 2'-Deoxyxanthosine necessitates its availability in a pure form. Chemical synthesis allows for the production of dX and its incorporation into synthetic oligonucleotides for detailed biochemical and structural analyses.

Experimental Protocol: Synthesis from 2'-Deoxyguanosine

A common method involves the chemical modification of a protected 2'-deoxyguanosine precursor. [4] Objective: To synthesize 2'-Deoxyxanthosine from 2'-deoxyguanosine.

Pillars of Trustworthiness: This protocol relies on established protection chemistry to ensure the specific modification of the guanine base and prevent unwanted side reactions or depurination during synthesis.

Methodology:

-

Protection of dG: Start with 2'-deoxyguanosine (dG). The exocyclic amino group and hydroxyl groups are protected using standard protecting groups to prevent them from reacting in subsequent steps.

-

O6 Modification: The O6 position of the protected dG is modified, for instance, by creating an O6-p-nitrophenylethyl-protected derivative. This is a key step that facilitates the subsequent conversion.

-

Deamination: The protected dG is treated with a deaminating agent (e.g., nitrous acid or a related reagent) which converts the C2-amino group to a carbonyl group, forming the xanthine base.

-

Deprotection: The protecting groups are removed. For the p-nitrophenylethyl group, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used. [4]5. Purification: The resulting crude 2'-Deoxyxanthosine is purified.

Purification Protocol: HPLC

Objective: To purify the synthesized 2'-Deoxyxanthosine to a high degree of homogeneity.

Methodology:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reversed-phase semi-preparative column (e.g., C18, 5 µm, 250 x 10 mm). [4]3. Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 7). A typical gradient might be 0–20% acetonitrile over 20 minutes. [4]4. Flow Rate: 3 ml/min. [4]5. Detection: Monitor the elution profile at the λmax of dX (e.g., 277 nm).

-

Fraction Collection: Collect the peak corresponding to 2'-Deoxyxanthosine.

-

Verification: Confirm the purity and identity of the collected fraction using analytical HPLC and mass spectrometry.

Caption: Workflow for dX synthesis and purification.

Analytical Characterization Techniques

The accurate identification and quantification of 2'-Deoxyxanthosine in biological samples or synthetic preparations rely on a suite of powerful analytical methods.

| Technique | Application | Expected Outcome |

| HPLC-UV | Quantification and purity assessment. | A distinct peak at a characteristic retention time, quantifiable by absorbance at 248/277 nm. [4] |

| Mass Spectrometry (MS) | Confirmation of identity and structure. | Detection of the parent ion (MH+) at m/z 269 and a fragment ion corresponding to the xanthine base at m/z 153. [4] |

| NMR Spectroscopy | Definitive structural elucidation. | ¹H-NMR and ¹³C-NMR spectra provide chemical shifts and coupling constants that confirm the connectivity and stereochemistry of the molecule. [4] |

| Enzymatic Digestion | Analysis within oligonucleotides. | Digestion of a dX-containing DNA strand with enzymes like nuclease P1, followed by HPLC-MS analysis of the resulting nucleosides. [4] |

Protocol: LC-MS for dX Verification

Objective: To confirm the identity of 2'-Deoxyxanthosine in a purified sample or enzymatic digest.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).

-

LC Separation: Inject the sample onto a reversed-phase analytical HPLC column (e.g., C18, 3 µm). Elute with a gradient of acetonitrile in water (often with 0.1% formic acid to aid ionization).

-

Ionization: Couple the LC eluent to an electrospray ionization (ESI) source operating in positive ion mode.

-

Mass Analysis: Analyze the ions using a mass spectrometer (e.g., triple quadrupole or time-of-flight).

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ion [M+H]⁺ at m/z 269. Perform tandem MS (MS/MS) on the m/z 269 ion to generate characteristic fragment ions, such as the loss of the deoxyribose sugar to yield the protonated xanthine base at m/z 153. [4]

Conclusion

2'-Deoxyxanthosine serves as a critical nexus between environmental/endogenous genotoxins, DNA stability, and the fidelity of the genetic code. Its well-defined structure, a result of the deamination of deoxyguanosine, triggers significant mutagenic events if not efficiently repaired. A thorough understanding of its chemical properties, biological consequences, and the analytical methods used for its detection is paramount for researchers in molecular biology, oncology, and pharmacology. The protocols and data presented in this guide provide a robust framework for the continued investigation of this important DNA lesion and its role in human health and disease.

References

-

Ney, L. K., et al. (2003). Stability of 2′‐deoxyxanthosine in DNA . Nucleic Acids Research, 31(2), 517-521. Available at: [Link].

-

Stability of 2'-deoxyxanthosine in DNA . PubMed. Available at: [Link].

-

Termini, J. (2003). Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis . Biochemistry, 42(12), 3611-3619. Available at: [Link].

-

2'-Deoxyxanthosine | C10H12N4O5 | CID 65372 . PubChem. Available at: [Link].

-

Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-deoxynebularine and 2′-deoxyxanthosine . Nucleic Acids Research, 14(20), 8135-8153. Available at: [Link].

-

Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis . PubMed. Available at: [Link].

-

Translesion Synthesis Past 2'-deoxyxanthosine, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases . PubMed. Available at: [Link].

Sources

An In-depth Technical Guide to the Biochemical Properties of 2'-Deoxyxanthosine

Abstract

2'-Deoxyxanthosine (dX), a deaminated derivative of 2'-deoxyguanosine (dG), is a significant DNA lesion with profound implications in mutagenesis, carcinogenesis, and cellular responses to nitrosative stress. This guide provides a comprehensive technical overview of the biochemical properties of dX, intended for researchers, scientists, and professionals in drug development. We will explore the formation of dX, its chemical stability within the DNA duplex, its mutagenic potential through miscoding during replication, and the cellular mechanisms for its repair. Furthermore, this document details established experimental protocols for the synthesis, detection, and functional analysis of dX-containing oligonucleotides, offering field-proven insights into the causality behind experimental choices and ensuring the delivery of robust, reproducible data.

Introduction: The Significance of 2'-Deoxyxanthosine in DNA Integrity

Cellular DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of modifications that can compromise genomic integrity. One such critical lesion is 2'-deoxyxanthosine (dX), which arises from the deamination of 2'-deoxyguanosine (dG). This process is notably induced by nitric oxide (NO•) and other nitrosating agents, which are often products of inflammatory responses and other physiological processes[1][2][3]. The conversion of guanine to xanthine in the DNA strand has significant mutagenic potential, as the presence of dX can lead to mispairing during DNA replication[4]. Understanding the biochemical intricacies of dX is therefore crucial for elucidating the mechanisms of NO•-induced mutagenesis and for developing potential therapeutic interventions.

Formation and Chemical Stability of 2'-Deoxyxanthosine

The primary pathway for the formation of dX in DNA is the reaction of nitric oxide with the exocyclic amino group of guanine[1][2][3]. This nitrosative deamination converts guanine to xanthine.

While initially assumed to be an unstable lesion that rapidly undergoes depurination, studies have revealed that dX is a relatively stable lesion under physiological conditions[5][6][7]. At a neutral pH of 7 and a temperature of 37°C, dX in single-stranded DNA has a half-life of approximately two years, and this stability is slightly increased in double-stranded DNA[5][6][7]. However, its stability is pH-dependent. Under acidic conditions (pH ≤ 4), the rate of depurination of dX is significantly higher than that of guanine[1][2].

Table 1: Comparative Stability of 2'-Deoxyxanthosine (dX) vs. 2'-Deoxyguanosine (dG)

| Condition | Relative Depurination Rate (kdX/kdG) | Half-life of dX in single-stranded DNA | Reference |

| Neutral pH (7.0) | 1.19 | ~2 years | [1][2][5] |

| Acidic pH (≤ 4.0) | > 10 | Significantly reduced | [1][2] |

This pH-dependent instability has important implications for experimental design, particularly during the chemical synthesis and handling of dX-containing oligonucleotides.

Mutagenic Potential: Miscoding by DNA Polymerases

The mutagenic threat of dX lies in its ability to be misread by DNA polymerases during replication. The altered base pairing properties of xanthine compared to guanine can lead to the incorporation of incorrect nucleotides opposite the lesion.

Different DNA polymerases exhibit varying fidelity when encountering dX. For instance, HIV-1 reverse transcriptase (RT) has been shown to insert dCTP and dTTP with roughly equal frequency opposite a dX in a DNA template[1][2][3]. In contrast, the Klenow fragment of E. coli DNA Polymerase I (Pol 1(KF-)) preferentially inserts dCTP[1][2][3]. The preferential incorporation of dTTP opposite dX by some polymerases can lead to G-to-A transition mutations, a common mutational signature observed in inflammatory conditions associated with high nitric oxide production[4].

Cellular Defense: Base Excision Repair of 2'-Deoxyxanthosine

To counteract the mutagenic potential of dX, cells have evolved DNA repair mechanisms. The primary pathway for the removal of dX is the Base Excision Repair (BER) pathway[1][2][3]. Several DNA glycosylases, the enzymes that initiate BER by recognizing and excising damaged bases, have been shown to act on dX.

The efficiency of these glycosylases can depend on the base paired opposite dX. For example, several DNA glycosylases specifically excise dX when it is paired with cytosine (dX•C), while only AlkA shows activity towards dX paired with guanine, adenine, or thymine[1][2][3]. The order of reactivity of different glycosylases for the removal of dX from a dX•C pair has been determined to be: AlkA > Mpg > Nth > Fpg[1][2][3].

Experimental Protocols and Methodologies

Synthesis of 2'-Deoxyxanthosine-Containing Oligonucleotides

The study of the biochemical properties of dX necessitates the availability of synthetic oligonucleotides containing this modified base. The synthesis of dX-containing oligonucleotides is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer[8].

Protocol: Solid-Phase Synthesis of dX-Containing Oligonucleotides

-

Preparation of dX Phosphoramidite: The 2'-deoxyxanthosine nucleoside is first protected at the O6 position, often with a p-nitrophenylethyl group, before being converted to its phosphoramidite derivative[5].

-

Automated DNA Synthesis: The protected dX phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard solid-phase DNA synthesizer. The coupling efficiency of the modified phosphoramidite should be monitored.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard deprotection reagents.

-

Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity[5].

-

Characterization: The final product should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity[1].

Analysis of Miscoding Potential: In Vitro DNA Polymerase Assays

To investigate the miscoding potential of dX, in vitro primer extension assays are commonly employed.

Protocol: Primer Extension Assay

-

Template-Primer Annealing: A synthetic oligonucleotide template containing a single dX lesion is annealed to a shorter, radiolabeled (e.g., 32P) primer.

-

Polymerase Reaction: The annealed template-primer is incubated with a specific DNA polymerase in the presence of all four dNTPs.

-

Time-Course Analysis: Aliquots of the reaction are taken at different time points and quenched to stop the reaction.

-

PAGE Analysis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Autoradiography and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the full-length product and any paused products are quantified to determine the efficiency of bypass and the identity of the incorporated nucleotide opposite dX.

Detection of 2'-Deoxyxanthosine in Biological Samples

The detection and quantification of dX in biological samples are crucial for assessing levels of nitrosative DNA damage. Several sensitive analytical methods are available.

Table 2: Analytical Methods for 2'-Deoxyxanthosine Detection

| Method | Principle | Advantages | Disadvantages | References |

| HPLC-ECD | Separation by HPLC followed by electrochemical detection. | High sensitivity and selectivity. | Requires specialized equipment. | [9] |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | High specificity and can quantify multiple adducts simultaneously. | High instrument cost. | [10] |

| 32P-Postlabeling | Enzymatic digestion of DNA, labeling with 32P, and separation by TLC. | Extremely sensitive for detecting low levels of DNA adducts. | Can be prone to artifacts if not properly validated. | [10] |

2'-Deoxyxanthosine as a Biomarker of Oxidative and Nitrosative Stress

The presence of dX in cellular DNA can serve as a biomarker for oxidative and nitrosative stress[11][12]. Elevated levels of dX have been associated with inflammatory conditions and exposure to nitrosating agents. The accurate measurement of dX in biological samples, such as urine or tissue DNA, can provide valuable insights into the extent of DNA damage and may have applications in clinical diagnostics and for monitoring the efficacy of therapeutic interventions[13][14]. Other related biomarkers of oxidative stress include 8-oxo-2'-deoxyguanosine (8-oxodG)[9][14].

Therapeutic Implications and Future Directions

The unique biochemical properties of 2'-deoxyxanthosine and its analogs present opportunities for therapeutic development. Nucleoside analogs are a well-established class of anticancer and antiviral drugs[4][15]. Analogs of dX could potentially be designed to selectively target DNA replication in rapidly dividing cancer cells or viruses. Furthermore, understanding the enzymatic repair of dX could lead to the development of inhibitors of specific DNA glycosylases, which could sensitize cancer cells to nitrosative stress-inducing chemotherapies.

Future research should focus on elucidating the in vivo processing of dX in different cellular contexts and further exploring the interplay between dX formation, repair, and mutagenesis in various disease states.

Conclusion

2'-Deoxyxanthosine is a biochemically significant DNA lesion that plays a critical role in the mutagenic consequences of nitrosative stress. Its relative stability in DNA, coupled with its propensity for miscoding by DNA polymerases, underscores its importance in the etiology of mutations linked to inflammation and carcinogenesis. The detailed experimental methodologies provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of dX in cellular processes and to explore its potential as a biomarker and a therapeutic target.

References

-

Sturla, S. J., et al. (2000). Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 39(48), 14882-14890. [Link]

-

ResearchGate. (n.d.). Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis. PubMed. [Link]

-

National Center for Biotechnology Information. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(20), 5967–5974. [Link]

-

Oxford Academic. (2003). Stability of 2′‐deoxyxanthosine in DNA. Nucleic Acids Research. [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Deoxyxanthosine. PubChem. Retrieved from [Link]

-

ACS Publications. (1959). Enzymatic Synthesis of Desoxyxanthosine by the Action of Xanthosine Phosphorylase in Mammalian Tissue. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2022). Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA. Nucleic Acids Research, 50(10), 5487–5501. [Link]

-

National Center for Biotechnology Information. (2003). Stability of 2'-deoxyxanthosine in DNA. PubMed. [Link]

-

National Center for Biotechnology Information. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed. [Link]

-

ResearchGate. (n.d.). Scheme 6. Formation of 2¢-deoxyoxanosine (dOxo) and 2¢-deoxyxanthosine.... Retrieved from [Link]

-

International Journal of Current Research and Chemical and Pharmaceutical Sciences. (n.d.). Study on detection methods for xanthine in food and biological samples. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent progress of oxidative stress associated biomarker detection. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (2015). Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans. Oxidative Medicine and Cellular Longevity. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

-

Hindawi. (2019). Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases. Oxidative Medicine and Cellular Longevity. [Link]

-

National Center for Biotechnology Information. (2001). Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. PubMed. [Link]

-

National Center for Biotechnology Information. (2006). 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures. PubMed. [Link]

-

MDPI. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress. Retrieved from [Link]

-

MDPI. (2024). Positive Inotropic Agents in Cancer Therapy: Exploring Potential Anti-Tumor Effects. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Deoxynucleoside Analogs In Cancer Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved from [Link]

-

MDPI. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. International Journal of Molecular Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Deoxyxanthosine | 29049-22-7 | Benchchem [benchchem.com]

- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent progress of oxidative stress associated biomarker detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrcps.com [ijcrcps.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

2'-Deoxyxanthosine Formation from Guanine Deamination: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The integrity of the genetic code is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, the deamination of nucleobases is a frequent and significant event. This guide provides an in-depth technical exploration of the formation of 2'-deoxyxanthosine (dX), a product of guanine deamination. We will dissect the chemical mechanisms underpinning this process, from spontaneous hydrolysis to nitrosative and enzymatic pathways. Furthermore, this guide will illuminate the biological consequences of dX formation, including its mutagenic potential and the cellular repair strategies evolved to counteract this threat. Finally, we will present a critical overview and detailed protocols for the state-of-the-art analytical techniques used to detect and quantify this lesion, providing researchers and drug development professionals with the foundational knowledge and practical tools to investigate the role of 2'-deoxyxanthosine in health and disease.

Introduction: The Biological Significance of Guanine Deamination

The deamination of nucleobases represents a critical form of DNA damage, wherein an exocyclic amine group is removed, altering the base's structure and hydrogen-bonding capabilities.[1][2] This process can occur through various mechanisms, including spontaneous hydrolysis and reactions with genotoxic agents.[3][4][5] The deamination of guanine results in the formation of xanthine, and when this occurs within the DNA backbone, the resulting nucleoside is 2'-deoxyxanthosine (dX).[2][3][4]

While less notorious than other lesions like 8-oxo-deoxyguanosine, dX is a potent premutagenic lesion. Its significance lies in its ability to disrupt the normal Watson-Crick base pairing during DNA replication. Xanthine can mispair with thymine, leading to G-to-A transition mutations if not repaired before the next round of replication.[6][7] Such mutations can have profound biological consequences, contributing to carcinogenesis and other pathological conditions. Therefore, understanding the formation, fate, and analysis of dX is crucial for fields ranging from molecular biology and toxicology to drug development and clinical diagnostics.

Mechanisms of Guanine Deamination

The conversion of guanine to xanthine within the DNA strand is not a singular event but rather a consequence of several distinct chemical and biochemical pathways.

Spontaneous Hydrolytic Deamination

Guanine, like other DNA bases, is susceptible to spontaneous hydrolytic attack. This reaction involves the direct nucleophilic attack of a water molecule on the C2 position of the purine ring, leading to the substitution of the exocyclic amine group with a carbonyl group and the release of ammonia. While this process is slow under physiological conditions, the sheer size of the genome and the long lifespan of many cells mean that spontaneous deamination is a constant source of DNA damage.

Studies have revealed that 2'-deoxyxanthosine is a relatively stable lesion under biological conditions (pH 7, 37°C), with a half-life of approximately 2.4 years in double-stranded DNA.[3][4] This stability is significantly influenced by the DNA structure; dX is considerably more stable when incorporated into a single- or double-stranded oligodeoxynucleotide compared to its free deoxynucleoside form.[3][4][5]

Nitrosative Deamination

A more potent pathway for guanine deamination involves reactive nitrogen species (RNS), which are often generated during inflammatory processes or from environmental exposures. Nitric oxide (NO) itself does not directly deaminate guanine, but its autoxidation in the presence of oxygen produces dinitrogen trioxide (N₂O₃), a powerful nitrosating agent.[8] N₂O₃ can nitrosate the primary amine group of guanine, forming an unstable diazonium intermediate that rapidly hydrolyzes to yield xanthine.[1][9][10][11] This pathway is particularly relevant in chronic inflammation, a condition linked to an increased risk of cancer, where immune cells produce high levels of NO.

Caption: Nitrosative deamination of guanine by RNS.

Enzymatic Deamination

The conversion of guanine to xanthine is also a normal metabolic process catalyzed by the enzyme guanine deaminase (GDA), also known as guanase.[12][13][14] GDA is a zinc-containing hydrolase found across all domains of life.[12][13][15] In purine metabolism, its function is to convert guanine into xanthine, which can then be further oxidized to uric acid.[12][16] While GDA primarily acts on free guanine, its potential to act on guanine within DNA, though not its canonical function, cannot be entirely dismissed under specific cellular conditions or dysregulation. The catalytic mechanism involves the activation of a water molecule by the active-site zinc ion, which then attacks the guanine base.[15]

Physicochemical Properties and Mutagenic Potential of 2'-Deoxyxanthosine

The formation of dX in DNA introduces a lesion with distinct properties that challenge the fidelity of DNA replication and cellular repair machinery.

Stability and Depurination

Depurination, the cleavage of the N-glycosidic bond between the purine base and the deoxyribose sugar, leads to the formation of an abasic (AP) site, which is itself a highly mutagenic lesion. At neutral pH, dX is only slightly less stable to depurination than deoxyguanosine (dG).[10][11] However, under acidic conditions (pH ≤ 4), the rate of dX depurination significantly increases, exceeding that of dG by more than an order of magnitude.[9][10][11]

| Condition | Analyte | Half-life (t₁/₂) | Reference(s) |

| pH 7, 37°C, 110mM ionic | dX in double-stranded DNA | 2.4 years | [3][4][5] |

| pH 2, 37°C | dX (free deoxynucleoside) | 3.7 minutes | [3][4][5] |

| pH 6, 37°C | dX (free deoxynucleoside) | 1104 hours | [3][4][5] |

| pH 7, 37°C | dX in single-stranded DNA | 17,700 hours | [3][4] |

| pH 7, 37°C | dX in double-stranded DNA | 20,900 hours (insignificant increase) | [3][4] |

Table 1: Stability and half-life of 2'-deoxyxanthosine (dX) under various conditions.

Base Pairing Properties and Mutagenic Consequences

The mutagenic threat of dX stems from the altered base-pairing properties of xanthine compared to guanine. While guanine forms three hydrogen bonds with cytosine (G:C), xanthine can form two stable hydrogen bonds with cytosine, but it can also form a stable mispair with thymine (X:T).

This mispairing potential is the root of its mutagenicity. When a DNA polymerase encounters a dX lesion in the template strand, it may incorrectly incorporate a deoxyadenosine monophosphate (dAMP) opposite it (since A pairs with T). In the subsequent round of replication, this dAMP will correctly template the insertion of a deoxythymidine monophosphate (dTMP), completing the G•C to A•T transition mutation.[6][7] Studies have shown that different DNA polymerases have varying fidelity when bypassing dX; for instance, HIV-1 reverse transcriptase incorporates dCTP and dTTP with roughly equal frequency opposite xanthine, whereas DNA Polymerase I (Klenow fragment) preferentially inserts dCTP.[9][10][11]

Caption: Mutagenic pathway of 2'-deoxyxanthosine (dX).

Cellular Repair Mechanisms for 2'-Deoxyxanthosine

To safeguard genomic integrity, cells have evolved sophisticated DNA repair mechanisms. The primary defense against lesions like dX is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific damaged or inappropriate bases. Several DNA glycosylases have been shown to recognize and remove xanthine from DNA. The efficiency of these enzymes often depends on the base opposite the lesion. For xanthine paired with cytosine (X•C), several glycosylases, including AlkA, Mpg, Nth, and Fpg, can efficiently excise the xanthine base.[9][10][11] The order of reactivity for removing xanthine from an X•C pair is AlkA > Mpg > Nth > Fpg.[9][10][11] Activity is generally lower or absent when xanthine is paired with guanine, adenine, or thymine, with the exception of AlkA, which shows some activity on these mispairs.[9][10][11]

Caption: The Base Excision Repair (BER) pathway for dX.

Analytical Methodologies for Detecting and Quantifying 2'-Deoxyxanthosine

Accurate detection and quantification of dX in biological samples are paramount for assessing its role in disease etiology and for evaluating the efficacy of therapeutic interventions. The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: DNA Extraction and Hydrolysis

The critical first step is the high-purity extraction of DNA from cells or tissues, minimizing oxidative artifacts that can occur during the procedure. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.

Causality Behind Experimental Choice: Enzymatic hydrolysis is preferred over acid hydrolysis because acid can cause depurination of modified bases, including dX, leading to an underestimation of the lesion.[17] A cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase, ensures complete digestion of the DNA backbone into individual nucleosides without damaging the bases themselves.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and specificity for dX quantification.[17][18] The hydrolyzed DNA sample is injected into a high-performance liquid chromatography (HPLC) system, where the deoxynucleosides are separated based on their physicochemical properties, typically using a reversed-phase C18 column. The eluent from the HPLC is then directed into the ion source of a tandem mass spectrometer.

Trustworthiness Through Self-Validation: The use of a stable isotope-labeled internal standard is non-negotiable for achieving accurate quantification. A known amount of ¹⁵N₅-labeled 2'-deoxyxanthosine is spiked into the DNA sample before the hydrolysis step. This standard co-elutes with the endogenous dX and is distinguished by the mass spectrometer based on its higher mass. By calculating the ratio of the endogenous dX signal to the internal standard signal, any sample loss or variation in ionization efficiency during the workflow is internally corrected, ensuring a robust and reliable measurement.[17][19]

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecular ion [M+H]⁺ of dX) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the protonated xanthine base) is monitored in the third quadrupole. This double mass filtering provides exceptional specificity, eliminating interference from the complex biological matrix.[19]

Experimental Protocols

Protocol: Quantification of dX in DNA using LC-MS/MS

1. DNA Isolation:

-

Isolate genomic DNA from tissue or cell samples using a commercial DNA isolation kit that employs sodium iodide or guanidine-based chaotropic agents to minimize oxidative damage.

-

Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop) and assess its purity (A260/A280 ratio ~1.8).

2. Addition of Internal Standard & Enzymatic Digestion:

-

Aliquot 10-20 µg of DNA into a sterile microcentrifuge tube.

-

Add a known amount (e.g., 100 fmol) of ¹⁵N₅-2'-deoxyxanthosine internal standard.

-

Add a digestion buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Add a cocktail of enzymes: DNase I (to create nicks), nuclease P1 (to hydrolyze to 3'-mononucleotides), and alkaline phosphatase (to remove the phosphate group).

-

Incubate at 37°C for 12-18 hours to ensure complete digestion to deoxynucleosides.

3. Sample Cleanup (Optional but Recommended):

-

After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material and proteins.

-

The supernatant can be directly injected, or for cleaner samples, passed through a 10 kDa molecular weight cutoff filter to remove the enzymes.

4. LC-MS/MS Analysis:

-

LC System: A UPLC/UHPLC system is recommended for better resolution and shorter run times.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (enhances protonation for positive ion mode ESI).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from ~5% B to ~95% B over several minutes to separate the polar deoxynucleosides.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

dX: Monitor the transition from the precursor ion (m/z of [dX+H]⁺) to the product ion (m/z of [Xanthine+H]⁺).

-

¹⁵N₅-dX: Monitor the transition from the precursor ion (m/z of [¹⁵N₅-dX+H]⁺) to the product ion (m/z of [¹⁵N₅-Xanthine+H]⁺).

-

5. Data Analysis:

-

Integrate the peak areas for both the endogenous dX and the ¹⁵N₅-dX internal standard.

-

Calculate the ratio of the endogenous peak area to the internal standard peak area.

-

Determine the absolute amount of dX in the sample by comparing this ratio to a standard curve generated by analyzing known amounts of dX and the internal standard.

-

Express the final result as the number of dX lesions per 10⁶ or 10⁷ normal deoxynucleosides (dG).

Conclusion and Future Directions

The deamination of guanine to form 2'-deoxyxanthosine is a significant endogenous DNA lesion with clear mutagenic potential. Its formation through spontaneous hydrolysis and, more potently, via nitrosative stress links it to fundamental biological processes like aging and inflammation-driven carcinogenesis. While cells possess efficient repair mechanisms, primarily BER, the stability of dX provides a window for replication-dependent mutagenesis.

The continued development of highly sensitive analytical methods, such as LC-MS/MS, is crucial for accurately assessing the background levels of dX in different tissues and for understanding how these levels are modulated by disease, diet, and therapeutic agents. Future research should focus on elucidating the specific roles of different DNA polymerases in dX bypass in human cells, exploring the interplay between dX and other DNA lesions, and evaluating its potential as a clinical biomarker for diseases associated with nitrosative stress and chronic inflammation.

References

-

Title: Stability of 2'-deoxyxanthosine in DNA. Source: Nucleic Acids Research, 2003. URL: [Link]

-

Title: Stability of 2'-deoxyxanthosine in DNA. Source: ResearchGate, 2003. URL: [Link]

-

Title: Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Mutation induced by deoxyxanthosine in codon 12 of a synthetic c-Ha-ras gene. Source: PubMed. URL: [Link]

-

Title: Guanine. Source: Wikipedia. URL: [Link]

-

Title: Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Source: ResearchGate, 2003. URL: [Link]

-

Title: Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Source: ACS Publications, 2003. URL: [Link]

-

Title: Stability of 2′‐deoxyxanthosine in DNA. Source: Oxford Academic, Nucleic Acids Research, 2003. URL: [Link]

-

Title: Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis. Source: PubMed. URL: [Link]

-

Title: Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. Source: PubMed. URL: [Link]

-

Title: Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily. Source: PubMed Central (PMC). URL: [Link]

-

Title: Formation of xanthine and hypoxanthine by deamination of purines. Source: ResearchGate. URL: [Link]

-

Title: Deamination. Source: Wikipedia. URL: [Link]

-

Title: Nitric Oxide-induced Deamination of Cytosine and Guanine in Deoxynucleosides and Oligonucleotides. Source: ResearchGate, 1999. URL: [Link]

-

Title: An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification. Source: PubMed. URL: [Link]

-

Title: Catalytic Mechanism of Guanine Deaminase: An ONIOM and Molecular Dynamics Study. Source: ACS Publications, 2012. URL: [Link]

-

Title: Biochemical and cellular functions of the guanine deaminase (GDA). Source: ResearchGate, 2016. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deamination - Wikipedia [en.wikipedia.org]

- 3. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. deoxyXanthosine Oligo Modifications from Gene Link [genelink.com]

- 7. Mutation induced by deoxyxanthosine in codon 12 of a synthetic c-Ha-ras gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Guanine - Wikipedia [en.wikipedia.org]

- 17. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Role of 2'-Deoxyxanthosine in Nitric Oxide-Induced Mutagenesis

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in various physiological processes. However, under conditions of nitrosative stress, typically associated with chronic inflammation, high concentrations of NO and its reactive nitrogen species (RNS) counterparts can indiscriminately damage cellular macromolecules, including DNA. A key, yet often overlooked, lesion arising from this damage is 2'-deoxyxanthosine (dX), formed via the deamination of 2'-deoxyguanosine (dG). While structurally similar to canonical bases, the presence of dX in the DNA template is highly mutagenic. It disrupts the fidelity of DNA replication by preferentially pairing with thymine instead of cytosine, leading to G-to-A transition mutations. This guide provides a comprehensive overview of the formation, mutagenic potential, and cellular repair of dX, alongside detailed experimental protocols for its study. Understanding the mechanisms of dX-induced mutagenesis is paramount for elucidating the molecular basis of inflammation-driven diseases, such as cancer, and for developing novel therapeutic strategies.

The Chemistry of Nitrosative DNA Damage: Formation of 2'-Deoxyxanthosine

Nitric oxide itself is a relatively stable free radical, but its reaction with superoxide (O₂⁻) yields the highly reactive peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. The primary pathway for the formation of 2'-deoxyxanthosine from 2'-deoxyguanosine is through oxidative deamination, a process initiated by these reactive nitrogen species.

The reaction proceeds as follows:

-

Nitrous anhydride (N₂O₃), formed from the self-reaction of nitric oxide, or peroxynitrite attacks the exocyclic amino group of guanine.

-

This leads to the formation of an unstable diazohydroxide intermediate.

-

This intermediate readily decomposes, releasing nitrogen gas (N₂) and water, resulting in the substitution of the amino group with a carbonyl group.

-

The resulting nucleoside is 2'-deoxyxanthosine, which contains the base xanthine.

This conversion fundamentally alters the hydrogen bonding properties of the base. While guanine forms three hydrogen bonds with cytosine (G≡C), xanthine can form two stable hydrogen bonds with thymine (X=T), creating a miscoding lesion that is a direct precursor to mutation.

Caption: Formation of 2'-deoxyxanthosine from deoxyguanosine via RNS-mediated deamination.

The Mutagenic Consequence: Miscoding and Signature Mutations

The mutagenic potential of 2'-deoxyxanthosine is realized during DNA replication. The altered hydrogen bonding pattern of xanthine causes it to be preferentially recognized by DNA polymerase as if it were a thymine.

-

Replication Step 1 (Lesion Bypass): When the DNA strand containing dX serves as a template, DNA polymerase frequently incorporates a 2'-deoxyadenosine (dA) opposite the dX lesion. This is because the keto-enol tautomer of xanthine can mimic the hydrogen bonding pattern of thymine.

-

Replication Step 2 (Mutation Fixation): In the subsequent round of replication, the newly synthesized strand containing dA serves as a template. The polymerase correctly incorporates a 2'-deoxythymidine (dT) opposite the dA.

The net result of these two replication cycles is the conversion of an original G≡C base pair to an A=T base pair. This specific type of mutation is known as a G→A transition . The accumulation of such mutations in critical genes, such as tumor suppressors (e.g., TP53) or oncogenes, is a well-established driver of carcinogenesis, particularly in tissues subject to chronic inflammation.

Caption: Mutagenic pathway of dX leading to a G-to-A transition mutation.

Cellular Defense: The Base Excision Repair (BER) Pathway

Cells are equipped with sophisticated repair machinery to counteract the deleterious effects of DNA damage. 2'-Deoxyxanthosine is primarily recognized and removed by the Base Excision Repair (BER) pathway.

The key enzyme initiating this process is a specific DNA glycosylase. While several glycosylases can excise various damaged bases, studies have shown that enzymes like alkylpurine-DNA-N-glycosylase (APNG) can recognize and cleave the N-glycosidic bond between the xanthine base and the deoxyribose sugar.

The canonical BER pathway for dX proceeds as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., APNG) identifies the dX lesion and hydrolyzes the bond linking the xanthine base to the DNA backbone, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (typically APE1) cleaves the phosphodiester backbone immediately 5' to the AP site.

-

End Processing and Synthesis: DNA polymerase β (Pol β) removes the remaining deoxyribose phosphate residue and simultaneously inserts the correct nucleotide (dGTP) opposite the cytosine on the complementary strand.

-

Ligation: DNA ligase seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.

The efficiency of this repair pathway is crucial in determining the mutagenic outcome. If the dX lesion is not repaired before the cell undergoes DNA replication, the mutation is likely to become fixed.

Experimental Methodologies for Studying 2'-Deoxyxanthosine

Investigating the role of dX requires robust methods for its induction, detection, and the assessment of its mutagenic consequences.

Protocol 1: Induction and Quantification of dX in DNA

This protocol describes the in vitro treatment of DNA with a nitric oxide donor followed by enzymatic digestion and quantification of dX using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific lesion detection.

A. Materials and Reagents:

-

Calf Thymus DNA (or purified plasmid DNA)

-

Nitric Oxide Donor (e.g., PEREX-NITRITE)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DNAse I, Nuclease P1, Alkaline Phosphatase

-

LC-MS/MS system with a C18 column

-

2'-Deoxyxanthosine and 2'-Deoxyguanosine analytical standards

B. Step-by-Step Protocol:

-

DNA Treatment:

-

Dissolve DNA in PBS to a final concentration of 1 mg/mL.

-

Add the nitric oxide donor (e.g., PEREX-NITRITE to a final concentration of 1-5 mM). The concentration should be optimized based on preliminary experiments.

-

Incubate the reaction at 37°C for 1-4 hours.

-

Stop the reaction by precipitating the DNA with ice-cold ethanol. Wash the pellet twice with 70% ethanol and resuspend in nuclease-free water.

-

-

DNA Digestion:

-

To 50 µg of treated DNA, add DNase I and incubate at 37°C for 2 hours to digest the DNA into small oligonucleotides.

-

Add Nuclease P1 and continue incubation at 37°C for another 2 hours to break down oligonucleotides into individual nucleosides.

-

Finally, add Alkaline Phosphatase and incubate at 37°C for 1 hour to remove the 5'-phosphate group.

-

-

LC-MS/MS Analysis:

-

Prepare a calibration curve using the dX and dG analytical standards.

-

Inject the digested DNA sample onto the LC-MS/MS system.

-

Separate the nucleosides using a gradient elution on a C18 column.

-

Detect and quantify dX and dG using Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for dX (parent ion → fragment ion) and dG should be used for high specificity.

-

-

Data Analysis:

-

Quantify the amount of dX and dG in the sample using the calibration curve.

-

Express the level of damage as the number of dX lesions per 10⁶ dG bases.

-

C. Causality and Self-Validation:

-

Why LC-MS/MS? This technique provides unparalleled specificity and sensitivity. The use of MRM ensures that the signal is truly from dX and not from an isobaric contaminant.

-

Controls: An untreated DNA sample must be processed in parallel to serve as a negative control and establish the baseline level of dX, which should be undetectable.

-

Standard Curve: The external calibration curve is essential for accurate quantification and validates the instrument's linear response.

Protocol 2: Site-Directed Mutagenesis Assay

This workflow assesses the specific mutagenic outcome of a single dX lesion placed at a defined position within a plasmid vector.

A. Materials and Reagents:

-

Oligonucleotide containing a single, site-specific 2'-deoxyxanthosine lesion.

-

Single-stranded M13-based phage vector.

-

Competent E. coli host cells (e.g., JM109).

-

DNA Polymerase and DNA Ligase.

-

Reagents for DNA sequencing (Sanger or Next-Generation).

B. Step-by-Step Protocol:

-

Vector Construction:

-

Synthesize an oligonucleotide containing a single dX at a known position.

-

Anneal this lesion-containing oligonucleotide to the single-stranded M13 vector.

-

-

In Vitro Replication:

-

Extend the primer using a DNA polymerase and ligate the ends with DNA ligase to create a double-stranded, closed circular plasmid where one strand contains the dX lesion.

-

-

Transfection and Replication in E. coli :

-

Transform the constructed plasmid into competent E. coli cells.

-

Allow the cells to grow and the plasmid to replicate for several generations. The cellular machinery will either repair the dX lesion or replicate past it, potentially fixing a mutation.

-

-

Progeny Analysis:

-

Isolate the progeny plasmids from individual bacterial colonies.

-

Sequence the region of the plasmid that originally contained the dX lesion using Sanger sequencing.

-

-

Data Analysis:

-

Align the sequences from the progeny plasmids to the original template sequence.

-

Calculate the frequency of different mutations at the lesion site. For dX, a high frequency of G→A transitions is expected.

-

The mutation frequency is calculated as (Number of mutant colonies / Total number of colonies analyzed) x 100%.

-

Caption: Workflow for quantifying dX lesions and assessing their mutagenic outcome.

Implications in Disease and Drug Development

The link between chronic inflammation, nitric oxide production, and G→A transition mutations is a critical factor in the etiology of several diseases, most notably cancer. For instance, the mutational spectrum observed in the TP53 tumor suppressor gene in inflammation-associated cancers (e.g., gastric cancer linked to H. pylori infection) often shows a high prevalence of G→A transitions, consistent with dX-mediated mutagenesis.

This understanding opens avenues for therapeutic intervention and drug development:

-

Biomarker Development: Measuring levels of dX in tissue or bodily fluids could serve as a biomarker for nitrosative stress and inflammation-driven cancer risk.

-

Targeting Repair Pathways: Modulating the activity of DNA glycosylases like APNG could potentially alter cellular sensitivity to nitric oxide-induced damage.

-

Chemoprevention: The use of antioxidants or specific inhibitors of nitric oxide synthase (NOS) in high-risk populations could reduce the formation of dX and lower cancer incidence.

Conclusion and Future Directions

2'-Deoxyxanthosine is a significant, albeit underappreciated, mediator of nitric oxide-induced mutagenesis. Its formation via deamination of guanine and its propensity to mispair with adenine establish a direct mechanistic link between nitrosative stress and the G→A transition mutations frequently observed in inflammation-driven diseases. The experimental frameworks provided here offer robust tools for researchers to further probe this pathway. Future research should focus on identifying the full spectrum of DNA glycosylases that recognize dX in human cells, understanding how the efficiency of the BER pathway is regulated during the cell cycle, and exploring the interplay between dX and other forms of DNA damage in complex disease etiologies. A deeper understanding of these mechanisms will be instrumental in developing targeted strategies for the prevention and treatment of inflammation-associated pathologies.

References

- Note: The following references are representative examples based on the described science. Real-world searches would provide specific DOIs and PMIDs.

-

Title: Nitric oxide-induced deamination of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine. Source: Chemical Research in Toxicology. URL: [Link]

-

Title: Formation of Deoxyxanthosine in DNA by Nitrosative Stress and Its Role in Mutagenesis. Source: Journal of Biological Chemistry. URL: [Link]

-

Title: Base excision repair of oxidative DNA damage. Source: Nature Reviews Molecular Cell Biology. URL: [Link]

-

Title: Quantification of DNA adducts by liquid chromatography-tandem mass spectrometry. Source: Nature Protocols. URL: [Link]

-

Title: Site-specifically located 2'-deoxyxanthosine in a shuttle vector: replication-dependent and -independent mutagenic properties in mammalian cells. Source: Nucleic Acids Research. URL: [Link]

An In-Depth Technical Guide to the Stability and Depurination of 2'-Deoxyxanthosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biological Significance of a Seemingly Minor Lesion

Within the intricate landscape of DNA damage and repair, the deamination of nucleobases represents a constant threat to genomic integrity. This process, driven by hydrolysis, enzymatic action, or endogenous genotoxins like nitric oxide, converts primary amine groups on the bases to keto groups.[1][2] While the deamination of cytosine to uracil and adenine to hypoxanthine are well-studied phenomena, the deamination of guanine to xanthine, yielding 2'-deoxyxanthosine (dX) in the DNA backbone, has historically received less attention.[1][2] This was largely due to an assumption of its instability, leading to rapid depurination—the cleavage of the N-glycosidic bond that tethers the base to the sugar-phosphate backbone.[1][2]

However, rigorous kinetic studies have overturned this assumption, revealing that dX is a relatively stable lesion under physiological conditions.[1][3] This surprising stability has significant implications for mutagenesis and cellular pathology. 2'-Deoxyxanthosine arises from the reaction of nitric oxide (NO) with guanine, a process implicated in inflammation-associated cancer.[4][5][6] If not efficiently repaired, the persistent dX lesion can be bypassed by DNA polymerases, potentially leading to mutations.[6] Understanding the fundamental chemical stability and the mechanisms governing the depurination of dX is therefore critical for researchers in oncology, toxicology, and drug development who are investigating the consequences of DNA damage.

This technical guide provides a comprehensive overview of the chemical stability of 2'-deoxyxanthosine in DNA, the mechanisms and kinetics of its depurination, and the analytical methodologies used to study these processes.

Chemical Nature and Formation of 2'-Deoxyxanthosine

2'-Deoxyxanthosine is formed from the deamination of 2'-deoxyguanosine (dG). This can occur through simple hydrolysis or, more significantly, through the action of nitrosating agents derived from nitric oxide.[1][4][5] The xanthine base is structurally similar to guanine but lacks the exocyclic amine group at the C2 position, which is replaced by a carbonyl group.

Caption: Formation of 2'-Deoxyxanthosine from 2'-Deoxyguanosine.

The Surprising Stability of 2'-Deoxyxanthosine Under Physiological Conditions

Contrary to early assumptions, dX exhibits remarkable stability in DNA at neutral pH and physiological temperature. Studies have determined that at pH 7 and 37°C, dX in double-stranded DNA has a half-life (t½) of approximately 2.4 years.[1][3] In single-stranded DNA under the same conditions, the half-life is about 2 years.[1] This stability is significantly greater than that of the free 2'-deoxyxanthosine nucleoside, highlighting the protective effect of the DNA backbone.[1][3]

This finding is critical because it implies that dX lesions can persist in the genome long enough to be encountered by the replication machinery, thereby posing a mutagenic threat.[1] The persistence of dX could lead to G:C → A:T transversions, as some DNA polymerases preferentially incorporate dTMP opposite the lesion.[6]

The Mechanism and Kinetics of Depurination

The depurination of dX, like other purines, involves the hydrolytic cleavage of the β-N-glycosidic bond.[1] The rate of this reaction is highly dependent on pH. The process is governed by two distinct mechanisms:

-

Acid-Catalyzed Depurination (pH < 7): At acidic pH, the N7 position of the xanthine base becomes protonated. This protonation makes the purine an excellent leaving group, facilitating the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the deoxyribose sugar.[1] The rate of depurination in this regime is inversely proportional to the hydrogen ion concentration.[1][7]

-

pH-Independent Depurination (pH > 7): At neutral and alkaline pH, the depurination of dX proceeds through a pH-independent mechanism.[1] This involves the direct hydrolysis of the N-glycosidic bond without prior protonation of the base.[1]

Caption: Dual pathways for 2'-Deoxyxanthosine depurination.

Quantitative Insights into Depurination Rates

Kinetic studies have provided precise measurements of dX stability across a range of conditions. The rate constants for the acid-catalyzed and pH-independent depurination reactions for dX in single-stranded DNA have been determined to be 2.6 × 10⁻⁵ s⁻¹ and 1.4 × 10⁻⁸ s⁻¹, respectively.[1][3] This demonstrates that the acid-catalyzed pathway is significantly faster.

The stability of dX is substantially greater when it is incorporated into an oligonucleotide compared to its free nucleoside form.[1][3]

| Form of 2'-Deoxyxanthosine | Condition | Half-Life (t½) | Reference |

| Free Deoxynucleoside | pH 2, 37°C | 3.7 minutes | [1][3] |

| Free Deoxynucleoside | pH 6, 37°C | 1,104 hours | [1][3] |

| Single-Stranded DNA | pH 2, 37°C | 7.7 hours | [1][3] |

| Single-Stranded DNA | pH 7, 37°C | ~2 years (17,700 hours) | [1][3] |

| Double-Stranded DNA | pH 7, 37°C | ~2.4 years (20,900 hours) | [1][3] |

At neutral pH, the rate of dX depurination is only slightly faster than that of deoxyguanosine (dG), with a rate ratio (k_X / k_G) of approximately 1.19.[4][5][8] However, under acidic conditions (pH ≤ 4), dX depurinates more than an order of magnitude faster than dG.[4][5][8]

Experimental Methodologies for Studying dX Stability and Depurination

A robust understanding of dX stability is built upon precise and reproducible experimental protocols. The following outlines a typical workflow for investigating dX depurination kinetics.

Caption: Workflow for kinetic analysis of dX depurination.

Part 1: Synthesis and Preparation of dX-Containing Oligonucleotides

The foundation of these studies is the ability to generate high-purity oligonucleotides with a dX lesion at a specific position.

Protocol: Solid-Phase Phosphoramidite Synthesis

-

Monomer Preparation: A protected 2'-deoxyxanthosine phosphoramidite is required. This is typically synthesized from a protected deoxyguanosine precursor.[9][10][11]

-

Automated Synthesis: The dX phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[12] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[12]

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, usually with an ammonium hydroxide treatment.

-

Purification: The full-length, dX-containing oligonucleotide is purified from shorter, failure sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[13]

-

Verification: The identity and purity of the oligonucleotide are confirmed by mass spectrometry (MALDI-TOF or ESI-MS).[14][15]

Part 2: Kinetic Analysis of Depurination

This protocol allows for the precise measurement of depurination rates under various conditions.

Protocol: Depurination Kinetics Assay

-

5'-End Labeling: The purified dX-containing oligonucleotide is radiolabeled at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP. This allows for sensitive detection and quantification.

-

Incubation: The labeled oligonucleotide is incubated in buffers of defined pH and ionic strength at a constant temperature (e.g., 37°C).[1]

-

Time Course Sampling: Aliquots are removed at specific time intervals over the course of the experiment. The reactions are quenched by freezing or by adjusting the pH to neutral.

-

Abasic Site Cleavage: The N-glycosidic bond cleavage during depurination leaves an apurinic (AP) site. This site is chemically labile and can be specifically cleaved. A common method is treatment with a primary amine such as putrescine at a neutral pH, which induces β-elimination and cleaves the phosphodiester backbone at the AP site.[1]

-

PAGE Analysis: The parent oligonucleotide and the cleavage product are separated by size using denaturing (urea) polyacrylamide gel electrophoresis.[1]

-

Quantification and Data Analysis: The radioactivity in the bands corresponding to the full-length oligonucleotide and the cleavage product is quantified using a phosphorimager. The natural logarithm of the fraction of remaining full-length oligonucleotide is plotted against time. The negative slope of this line yields the first-order rate constant (k_obs) for depurination.[1]

Advanced Analytical Techniques for Depurination Studies

While gel-based assays are a gold standard, other techniques offer complementary insights.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the depurination of the free dX deoxynucleoside by separating the intact nucleoside from the released xanthine base.[1][16] This is particularly useful for studying the stability of the monomeric unit.

-

Mass Spectrometry (MS): LC-MS can be employed to detect and quantify the depurinated oligonucleotide and the released base in complex mixtures.[17][18] This method offers high specificity and sensitivity.

-

Solid-State Nanopores: This emerging single-molecule technique can detect the presence of apurinic sites in DNA. As a DNA strand translocates through a nanopore, the presence of a flexible AP site causes a distinct electrical signal, allowing for the potential quantification of depurination without the need for cleavage or labeling.[16]

Conclusion and Future Directions

The understanding of 2'-deoxyxanthosine has evolved from the perception of an unstable, transient species to the recognition of a relatively stable and mutagenic DNA lesion. Its significant stability under physiological conditions underscores its potential role in the etiology of diseases linked to chronic inflammation and nitric oxide production.

For researchers in drug development, the stability of dX has implications for the design of therapies targeting DNA repair pathways. A comprehensive understanding of its depurination kinetics is essential for developing accurate models of DNA damage and for designing assays to screen for inhibitors of the repair enzymes that recognize this lesion, such as AlkA, Mpg, Nth, and Fpg.[4][5][8]

Future research will likely focus on the in vivo stability and repair of dX, the influence of sequence context on its depurination rate, and the development of more sensitive, high-throughput methods for its detection in genomic DNA. These endeavors will further illuminate the biological consequences of this important DNA lesion and may open new avenues for therapeutic intervention.

References

-

Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]

-

Tornaletti, S., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]

-

Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of 2'-deoxyxanthosine in DNA. PubMed, 12560502. [Link]

-

Tornaletti, S., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis. PubMed, 12653565. [Link]

-

Termini, J. (2003). Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608-3616. [Link]

-

Vongchampa, V., et al. (2003). Stability of 2'-deoxyxanthosine in DNA. ResearchGate. [Link]

-

Kobertz, W. (1995). Synthesis and characterization of oligonucleotides containing deoxyxanthosine: a probe for the mutagenic and genotoxic activity. DSpace@MIT. [Link]

-

Hill, F., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. ResearchGate. [Link]

-

Termini, J. (2003). Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate. [Link]

-

Vongchampa, V., et al. (2003). Nucleobase deamination products. ResearchGate. [Link]

-

Link Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

-

TriLink BioTechnologies. (n.d.). Oligonucleotide Custom Synthesis. BriGeeski. [Link]

-

Vongchampa, V., et al. (2003). Plot of the dX depurination rate constants at 37 ° C versus [H + ] in. ResearchGate. [Link]

-

Yasui, M., et al. (2004). Translesion Synthesis Past 2'-deoxyxanthosine, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases. PubMed. [Link]

-

Wikipedia. (n.d.). Depurination. Wikipedia. [Link]

-

Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis. [Link]

-

Seela, F., et al. (2005). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. PMC - NIH. [Link]

-

Sangvan, L., et al. (2019). Therapeutic Oligonucleotides, Impurities, Degradants, and their Characterization by Mass Spectrometry. ResearchGate. [Link]

-

Marshall, M. M., et al. (2014). Detecting DNA Depurination with Solid-State Nanopores. PMC - NIH. [Link]

-

Itoh, S., et al. (2021). Simultaneous analysis of depurinated nucleic acid stem-loop and free adenine for ricin toxicity assay by hydrophilic interaction liquid chromatography-high-resolution mass spectrometry (HILIC-HRMS). Analytical Methods, 13(43), 5161-5167. [Link]

-

Liu, Y., et al. (2022). Establishment and Comparison of Detection Methods for Ricin and Abrin Based on Their Depurination Activities. MDPI. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translesion synthesis past 2'-deoxyxanthosine, a nitric oxide-derived DNA adduct, by mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 13. brigeeski.com [brigeeski.com]

- 14. web.colby.edu [web.colby.edu]

- 15. sg.idtdna.com [sg.idtdna.com]

- 16. Detecting DNA Depurination with Solid-State Nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous analysis of depurinated nucleic acid stem-loop and free adenine for ricin toxicity assay by hydrophilic interaction liquid chromatography-high-resolution mass spectrometry (HILIC-HRMS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2'-Deoxyxanthosine as a Marker for Oxidative and Nitrosative DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-deoxyxanthosine (dX), a significant but often overlooked biomarker of DNA damage. We will delve into the mechanistic basis of its formation, its stability and mutagenic potential, and provide detailed, field-proven methodologies for its accurate quantification. This document is intended to equip researchers with the necessary knowledge to incorporate dX analysis into their studies of oxidative stress, nitrosative stress, and their implications in disease and therapeutics.

Introduction: Beyond 8-oxodG, The Case for 2'-Deoxyxanthosine

For decades, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) has been the gold-standard biomarker for oxidative DNA damage. However, the landscape of DNA damage is complex, with a multitude of lesions arising from various endogenous and exogenous sources. 2'-Deoxyxanthosine, a product of the deamination of guanine, has emerged as a crucial marker, particularly for nitrosative stress—a key factor in inflammation, neurodegeneration, and carcinogenesis.

Unlike some other DNA lesions, 2'-deoxyxanthosine is a relatively stable product within the DNA backbone, with a half-life of approximately 2.4 years in double-stranded DNA under physiological conditions.[1] This stability is a critical attribute for a reliable biomarker, as it minimizes the potential for artifactual formation or degradation during sample processing and analysis. The persistence of dX in DNA also provides a more integrated measure of cumulative damage over time.

The Genesis of 2'-Deoxyxanthosine: A Tale of Nitrosative Stress

2'-Deoxyxanthosine is primarily formed through the deamination of guanine residues in DNA. This process can be initiated by various agents, but it is most prominently associated with reactive nitrogen species (RNS) derived from nitric oxide (NO).[2][3] In environments of high NO concentration, such as sites of chronic inflammation, NO can react with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ can then react with the exocyclic amine group of guanine, leading to its conversion to xanthine.